molecular formula C8H4N2O8 B7980812 2,6-Dinitroterephthalic acid CAS No. 69824-99-3

2,6-Dinitroterephthalic acid

Cat. No.: B7980812
CAS No.: 69824-99-3
M. Wt: 256.13 g/mol
InChI Key: DTFDTKLNTMAPQO-UHFFFAOYSA-N
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Description

2,6-Dinitroterephthalic acid is an organic compound with the molecular formula C8H4N2O8. It is a derivative of terephthalic acid, where two nitro groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including material science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dinitroterephthalic acid can be synthesized through the nitration of terephthalic acid. The process involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 6 positions.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dinitroterephthalic acid undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: 2,6-Diaminoterephthalic acid.

    Substitution: Various substituted terephthalic acids depending on the nucleophile used.

Scientific Research Applications

2,6-Dinitroterephthalic acid has several applications in scientific research:

    Material Science: It is used as a precursor for the synthesis of polyamides and polyesters, which are important materials in the production of fibers and plastics.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biological Research: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2,6-Dinitroterephthalic acid primarily involves its ability to undergo reduction and substitution reactions. The nitro groups play a crucial role in these reactions, acting as electron-withdrawing groups that facilitate nucleophilic attack. The compound’s reactivity is influenced by the presence of these nitro groups, which can be selectively modified to achieve desired chemical transformations.

Comparison with Similar Compounds

    2-Nitroterephthalic acid: Similar structure but with only one nitro group.

    4-Nitroterephthalic acid: Nitro group positioned at the 4 position instead of 2 and 6.

    2,6-Diaminoterephthalic acid: Reduction product of 2,6-Dinitroterephthalic acid.

Uniqueness: this compound is unique due to the presence of two nitro groups at specific positions, which significantly influence its chemical reactivity and applications. This dual substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

2,6-dinitroterephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O8/c11-7(12)3-1-4(9(15)16)6(8(13)14)5(2-3)10(17)18/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFDTKLNTMAPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298931
Record name 2,6-dinitroterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69824-99-3
Record name NSC126997
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dinitroterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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